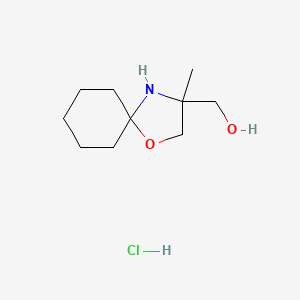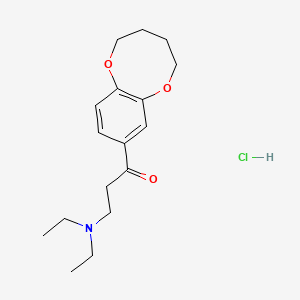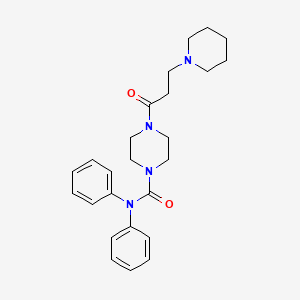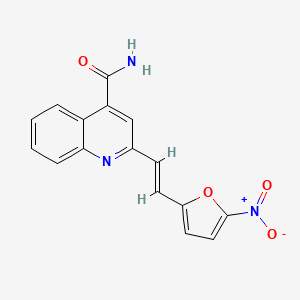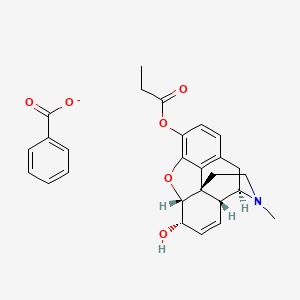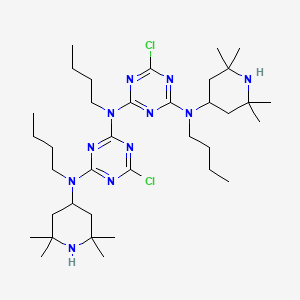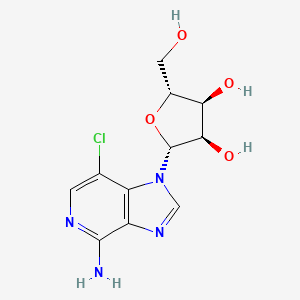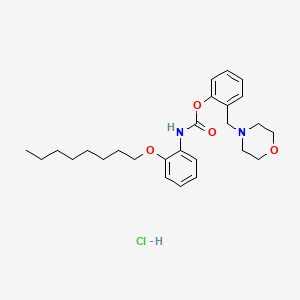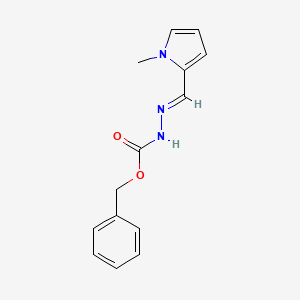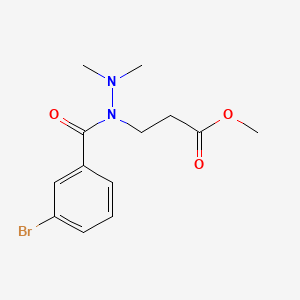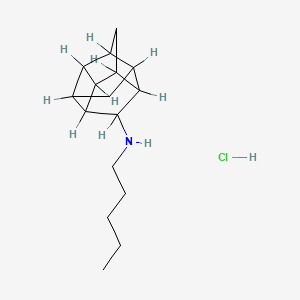
8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Pentylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane hydrochloride is a complex polycyclic compound with a unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride typically involves multiple steps, starting from readily available precursors such as cyclopentadiene and 1,4-benzoquinone. The synthetic route includes:
Diels-Alder Reaction: Cyclopentadiene reacts with 1,4-benzoquinone to form a Diels-Alder adduct.
Photo-cycloaddition: The adduct undergoes a [2+2] photo-cycloaddition to form the pentacyclic structure.
Reduction: The intermediate is reduced using lithium aluminium hydride.
Hydrolysis: The product is hydrolyzed to remove protecting groups.
Huang-Minlon Reduction: The final reduction step yields the desired pentacyclic compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave-assisted reactions and solvent-free conditions can improve yields and reaction times . Catalysts such as sulphated zirconia and hydrotalcites are employed to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketone derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.
Major Products
Oxidation: Diketone derivatives.
Reduction: Alcohol and amine derivatives.
Substitution: Various substituted pentacyclic compounds.
Scientific Research Applications
8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride has several scientific research applications:
High-Energy Fuels: The compound is used as an additive to enhance the energy content of liquid hydrocarbon fuels.
Pharmaceuticals: It serves as a key intermediate in the synthesis of anti-influenza and anti-inflammatory drugs.
Materials Science: The unique cage structure makes it useful in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride involves its interaction with molecular targets through its polycyclic structure. The compound can interact with enzymes and receptors, modulating their activity. In pharmaceuticals, it acts by inhibiting specific pathways involved in inflammation and viral replication .
Comparison with Similar Compounds
Similar Compounds
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane: A precursor in the synthesis of the target compound.
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione: An oxidized derivative with similar structural features.
Uniqueness
8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is unique due to its pentylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
136375-85-4 |
|---|---|
Molecular Formula |
C16H26ClN |
Molecular Weight |
267.84 g/mol |
IUPAC Name |
N-pentylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride |
InChI |
InChI=1S/C16H25N.ClH/c1-2-3-4-5-17-16-13-9-7-10-12-8(9)6-11(13)14(12)15(10)16;/h8-17H,2-7H2,1H3;1H |
InChI Key |
WMOZPULTPNRONM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1C2C3CC4C1C5C2CC3C45.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


